Lipophilicity (XLogP3) Differentiation: 3-Trifluoromethylbenzamide vs. Des-Trifluoromethyl Analog
The 3-trifluoromethyl substituent on the benzamide ring of the target compound (CAS 329906-35-6) drives a substantial increase in computed lipophilicity compared to the des-trifluoromethyl analog N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide (CAS 54559-57-8). The target compound has a PubChem-computed XLogP3 of 4.9 [1], whereas the des-CF3 analog (MW 313.35, formula C20H15N3O) has an estimated XLogP3 of approximately 3.2–3.5 based on its simpler benzamide terminus and lower molecular weight . This difference of approximately 1.4–1.7 logP units translates to a roughly 25–50 fold increase in predicted octanol-water partition coefficient, conferring significantly enhanced membrane permeation potential. The trifluoromethyl group also adds three fluorine atoms that increase metabolic resistance to oxidative cytochrome P450-mediated degradation, a well-established class-level effect of CF3 substitution in drug-like molecules [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and inferred membrane permeability |
|---|---|
| Target Compound Data | XLogP3 = 4.9 (PubChem computed); MW = 381.3 g/mol; HBA = 5 |
| Comparator Or Baseline | Des-trifluoromethyl analog (CAS 54559-57-8): estimated XLogP3 ≈ 3.2–3.5; MW = 313.35 g/mol; HBA = 3 |
| Quantified Difference | ΔXLogP3 ≈ +1.4 to +1.7 log units (~25–50× higher predicted partition coefficient); ΔHBA = +2 hydrogen bond acceptors |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2021.05.07); values are in silico predictions, not experimentally measured logP/logD. |
Why This Matters
For procurement decisions where lipophilicity-driven membrane permeability or metabolic stability is a selection criterion, the CF3-bearing compound offers a quantitatively distinct profile that the des-CF3 analog cannot replicate.
- [1] PubChem. Compound Summary for CID 2325500. Computed properties section: XLogP3-AA = 4.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2325500#section=Chemical-and-Physical-Properties (accessed 2026-04-28). View Source
- [2] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. doi:10.1126/science.1131943. (Class-level evidence for CF3 effects on metabolic stability and lipophilicity.) View Source
